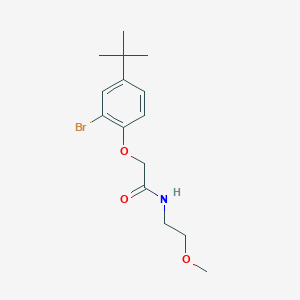![molecular formula C12H24N2O3S B296296 2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide](/img/structure/B296296.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide, also known as CMPA, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine and biotechnology, due to its unique properties and mechanisms of action. In
Mechanism of Action
The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. In addition, this compound has also been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications. This compound has also been found to have effects on the cardiovascular system, including the reduction of blood pressure and the prevention of atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide is its high purity and yield, which makes it ideal for large-scale production and experimentation. In addition, this compound is relatively stable and has a long shelf-life, making it easy to store and transport. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be expensive to produce, which may limit its availability for some researchers. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on 2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide. One area of research could focus on the development of new cancer therapies based on this compound. Researchers could also investigate the potential use of this compound in the treatment of other diseases, such as inflammatory diseases and pain. In addition, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments. Finally, researchers could investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness.
Synthesis Methods
2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of cyclohexylamine with methylsulfonyl chloride, followed by the reaction of the resulting compound with propylamine and acetic anhydride. This method yields a high purity and yield of this compound, making it ideal for large-scale production.
Scientific Research Applications
2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide has been found to have a wide range of potential applications in the fields of medicine and biotechnology. One of the most promising applications is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In addition, this compound has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Properties
Molecular Formula |
C12H24N2O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide |
InChI |
InChI=1S/C12H24N2O3S/c1-3-9-13-12(15)10-14(18(2,16)17)11-7-5-4-6-8-11/h11H,3-10H2,1-2H3,(H,13,15) |
InChI Key |
ZVFQXQUQKBLMOK-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CN(C1CCCCC1)S(=O)(=O)C |
Canonical SMILES |
CCCNC(=O)CN(C1CCCCC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]acetamide](/img/structure/B296213.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
